N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate amides. One common method includes the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with a suitable amine, followed by further functionalization to introduce the dimethylpropanamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The process may include steps such as recrystallization and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in cellular processes. For instance, its anticancer properties are thought to arise from the inhibition of enzymes that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2,2-diphenylacetamide: Another benzothiadiazole derivative with similar structural properties.
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea: Known for its use in scientific research and industrial applications.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide stands out due to its unique combination of the benzothiadiazole ring and the dimethylpropanamide group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and optical characteristics .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13N3OS/c1-11(2,3)10(15)12-7-5-4-6-8-9(7)14-16-13-8/h4-6H,1-3H3,(H,12,15) |
InChI Key |
IWKKSHLABDFTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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